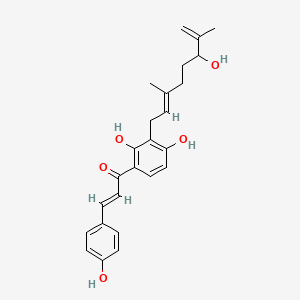

xanthoangelol B

Description

Xanthoangelol B (C₂₅H₂₇O₅) is a prenylated chalcone isolated from Angelica keiskei Koidzumi (Ashitaba), a perennial plant native to Japan. It features a chalcone core (two aromatic rings linked by an α,β-unsaturated ketone) and an isoprenyl side chain, forming a modular structure critical for its bioactivity . Unlike its more abundant analogs (e.g., xanthoangelol, 4-hydroxyderricin), xanthoangelol B is relatively scarce in plant extracts . It exhibits unique antivirulence activity against Staphylococcus aureus by inhibiting the SaeRS two-component system (TCS), a key regulator of bacterial virulence factors .

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-16(2)22(27)13-5-17(3)4-11-20-24(29)15-12-21(25(20)30)23(28)14-8-18-6-9-19(26)10-7-18/h4,6-10,12,14-15,22,26-27,29-30H,1,5,11,13H2,2-3H3/b14-8+,17-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHZAFAGBAEJJJ-BAYITLGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132998-81-3 | |

| Record name | Xanthoangelol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132998813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHOANGELOL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA91X8J87C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthoangelol B involves several steps, starting with the Claisen-Schmidt condensation of appropriate aromatic aldehydes and ketones. This reaction forms the chalcone backbone, which is then subjected to prenylation to introduce the prenyl group . The reaction conditions typically involve the use of bases such as potassium hydroxide in ethanol, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of xanthoangelol B is less common due to its complex structure and the need for specific reaction conditions. advancements in microbial transformation have shown promise in producing xanthoangelol B and its derivatives on a larger scale . This method utilizes microbes to transform precursor compounds into the desired product, offering a more sustainable and scalable approach.

Chemical Reactions Analysis

Types of Reactions

Xanthoangelol B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can target the carbonyl group in the chalcone structure.

Substitution: Prenylation is a common substitution reaction for xanthoangelol B, where a prenyl group is introduced.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Prenyl bromide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and prenylated derivatives of xanthoangelol B, each with distinct biological activities .

Scientific Research Applications

Antimicrobial Properties

Xanthoangelol B has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. This bacterium is notorious for its resistance to antibiotics, making xanthoangelol B a promising candidate for new therapeutic strategies.

Efficacy Against Biofilms

Xanthoangelol B has also shown potential in disrupting biofilm formation, which is a significant challenge in treating chronic infections. In vitro studies revealed that xanthoangelol B could effectively reduce preformed biofilms of S. aureus, highlighting its application in combating biofilm-associated infections .

Anticancer Activity

Xanthoangelol B exhibits promising anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms.

Induction of Apoptosis

Studies have shown that xanthoangelol B triggers apoptosis in cancer cells by generating reactive oxygen species (ROS) and releasing cytochrome c from mitochondria . This apoptotic pathway is crucial for eliminating cancer cells and preventing tumor growth.

Cytotoxicity Evaluation

In vitro cytotoxicity assays indicate that xanthoangelol B has a favorable safety profile, with minimal cytotoxic effects on normal cells at therapeutic concentrations . The compound demonstrated an IC50 value indicating effective concentration levels for inducing cell death in cancerous cells while maintaining cell viability in normal tissues.

Chemical Synthesis and Derivatives

The synthesis of xanthoangelol B and its derivatives has been extensively studied to enhance its biological activity and therapeutic potential.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the efficient production of xanthoangelol B and its analogs, which can be tailored for specific biological activities . These derivatives are being explored for improved potency against bacterial strains and enhanced anticancer efficacy.

Summary Table of Research Findings

Mechanism of Action

Xanthoangelol B exerts its effects primarily through membrane disruption in bacterial cells. It targets the lipid bilayer, causing an increase in intracellular reactive oxygen species and leakage of cellular contents, leading to cell death . Additionally, xanthoangelol B has been shown to inhibit histidine kinase activity in bacterial two-component systems, further contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Xanthoangelol B shares structural motifs with other chalcones from A. keiskei but displays distinct biological activities. Below is a detailed comparison:

Structural Comparison

| Compound | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|

| Xanthoangelol B | Chalcone + isoprenyl | Prenylated chalcone, unsaturated ketone | C₂₅H₂₇O₅ |

| Xanthoangelol | Chalcone + geranyl | Geranylated chalcone | C₂₅H₂₈O₄ |

| 4-Hydroxyderricin | Chalcone + dimethylallyl | Dimethylallyl group at A-ring | C₂₁H₂₂O₄ |

| Xanthoangelol D | Chalcone + HMB group* | 2-Hydroxy-3-methyl-3-butenyl (HMB) side chain | C₂₅H₂₆O₆ |

| Xanthoangelol E | Chalcone + perhydroxyl | Perhydroxylated HMB group | C₂₅H₂₆O₇ |

*HMB: 2-hydroxy-3-methyl-3-butenyl

2.2.1 Antibacterial and Antivirulence Activity

2.2.2 Structural-Activity Relationships (SAR)

- Prenylation Requirement: The isoprenyl side chain in xanthoangelol B is critical for SaeRS inhibition.

- Chalcone Double Bond : Hydration of the α,β-unsaturated ketone (as in derivative PM-56) retains activity, suggesting flexibility in this region .

- Substituent Effects :

Key Research Findings

Antivirulence Specificity : Xanthoangelol B and PM-56 inhibit SaeRS TCS without affecting bacterial growth or unrelated pathways (e.g., SarA transcription) .

Therapeutic Potential: Xanthoangelol B’s antivirulence mechanism avoids resistance pressures, contrasting with membrane-disrupting chalcones like xanthoangelol .

Data Tables

Table 1: Comparative Bioactivity Profiles

| Compound | Antivirulence (SaeRS) | MAO Inhibition | Antibacterial (Gram+) | NF-κB Suppression |

|---|---|---|---|---|

| Xanthoangelol B | ++++ | – | – | – |

| Xanthoangelol | – | ++++ | +++ | – |

| 4-Hydroxyderricin | – | ++++ (MAO-B) | ++++ | – |

| Xanthoangelol D | – | – | – | ++++ |

Table 2: Key Pharmacological Parameters

Biological Activity

Xanthoangelol B (XAG-B) is a prenylated chalcone derived from the plant Angelica keiskei, known for its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

XAG-B features a modular structure composed of chalcone and isoprene moieties, which are critical for its biological activity. Understanding the structure-activity relationship (SAR) is essential for elucidating its pharmacological effects.

Therapeutic Properties

1. Antiviral Activity

XAG-B has demonstrated antiviral properties, particularly against influenza virus neuraminidase and SARS-CoV. Its mechanism involves inhibiting viral replication and reducing the virulence of pathogens like Staphylococcus aureus by targeting specific regulatory pathways such as the SaeRS two-component system (TCS) .

2. Anticancer Effects

Recent studies have highlighted the compound's potential in cancer therapy, particularly against hepatocellular carcinoma (HCC). XAG-B induces apoptosis through intrinsic pathways and promotes protective autophagy via endoplasmic reticulum stress activation . In vitro studies showed that treatment with XAG-B resulted in increased levels of autophagy-associated proteins like LC3B-II and Beclin-1 in HCC cells, indicating its role in modulating cell death mechanisms .

3. Anti-inflammatory Activity

XAG-B exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in various cell models. This property suggests potential applications in treating inflammatory diseases .

4. Antioxidative Properties

The compound has shown antioxidative activity, scavenging free radicals and reducing oxidative stress markers. This effect contributes to its overall therapeutic profile, especially in chronic diseases associated with oxidative damage .

Cytotoxicity Studies

Cytotoxicity assays conducted on HeLa cells revealed that XAG-B has an IC50 value of approximately 19.70 μM, indicating moderate toxicity levels compared to its efficacy against bacterial virulence . The toxicity/efficacy ratio suggests that while it can be cytotoxic, its therapeutic benefits may outweigh these effects at lower concentrations.

Structure-Activity Relationship (SAR)

Research indicates that specific structural components of XAG-B are crucial for its biological activity. For instance, the presence of a hydroxyl group in the terminal isoprene unit enhances its antivirulence properties while other analogs lacking this group showed diminished activity .

Summary of Research Findings

Case Studies

In a recent study, XAG-B was tested on various human cancer cell lines, including osteosarcoma and leukemia, showing promising anticancer effects comparable to conventional therapies but with lower toxicity profiles . Another study explored its potential as an adjunct therapy in HCC treatment, revealing significant tumor growth inhibition through apoptotic pathways .

Q & A

Q. What is the natural source of xanthoangelol B, and what methodologies are used for its isolation?

Xanthoangelol B is a prenylated chalcone primarily isolated from Angelica keiskei (Ashitaba). The isolation process typically involves ethanol extraction followed by liquid-liquid partitioning (e.g., ethyl acetate fractionation) and chromatographic purification using techniques like silica gel column chromatography or HPLC. Structural validation is confirmed via NMR and mass spectrometry .

Q. What are the primary biological mechanisms of xanthoangelol B reported in foundational studies?

Key mechanisms include:

- Antibacterial activity : Demonstrated against Gram-positive bacteria (e.g., Micrococcus luteus) via MIC assays, with efficacy comparable to gentamicin (MIC: 0.76 μg/mL) .

- Anti-inflammatory effects : Inhibition of obesity-induced inflammation through suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models, validated by ELISA and Western blot .

- Apoptosis induction : Caspase-3 activation in neuroblastoma (IMR-32) and leukemia (Jurkat) cells, assessed via flow cytometry and DNA fragmentation assays .

Q. How is xanthoangelol B distinguished structurally from related chalcones?

Xanthoangelol B contains a unique prenylated side chain at the C-3' position, differentiating it from analogs like xanthoangelol or 4-hydroxyderricin. Structural elucidation relies on comparative NMR analysis and optical rotation data, as synthetic standards must match natural product retention times in HPLC .

Advanced Research Questions

Q. What experimental models are used to study xanthoangelol B's antitumor and antimetastatic activities?

- In vitro : Inhibition of DNA synthesis in Lewis lung carcinoma (LLC) cells (IC₅₀: 10–100 μM) via [³H]-thymidine incorporation assays .

- In vivo : Suppression of lung/liver metastasis in LLC-bearing mice (50–100 mg/kg daily) and inhibition of tumor-induced neovascularization using Matrigel tube formation assays with HUVECs .

- Mechanistic studies : Blockade of VEGF binding to endothelial cells via competitive ELISA, reducing capillary tube formation by 60–80% at 100 μM .

Q. How do researchers resolve contradictions in reported vasodilatory effects of xanthoangelol B?

Discrepancies arise from endothelial-dependent vs. -independent pathways:

- Endothelial-dependent : Inhibits phenylephrine-induced vasoconstriction via NO production, measured using L-NMMA (NO synthase inhibitor) in aortic ring assays .

- Direct smooth muscle action : Reduces intracellular Ca²⁺ elevation in vascular smooth muscle cells, validated via Fura-2 AM fluorescence . Experimental replication requires strict control of endothelial integrity and calcium signaling protocols .

Q. What challenges exist in synthesizing xanthoangelol B, and how are they addressed?

Key challenges include stereochemical complexity of the prenyl side chain and regioselective hydroxylation. Solutions involve:

- Kinetic resolution : Chiral HPLC to separate enantiomers, confirmed by optical rotation ([α]D = +13.5 in MeOH) .

- Biomimetic synthesis : Mimicking plant-derived prenyltransferase activity for side-chain addition .

Methodological Considerations

Q. How can researchers validate xanthoangelol B's bioavailability and pharmacokinetics?

- Pharmacokinetic profiling : LC-MS/MS quantification in plasma/tissues after oral administration in rodents (e.g., Cmax at 2–4 hours) .

- Metabolite identification : UPLC-LTQ/MS detects phase I/II metabolites, such as glucuronidated or sulfated derivatives .

Q. What strategies are recommended for studying xanthoangelol B's synergistic effects with other phytochemicals?

- Checkerboard assays : Test combinatorial antibacterial efficacy with 4-hydroxyderricin against Staphylococcus aureus .

- Transcriptomic analysis : RNA-seq to identify co-regulated pathways (e.g., AMPK/mTOR) in adipocyte differentiation models .

Data Interpretation and Validation

Q. How to address variability in anti-inflammatory responses across cell types?

Q. What controls are critical when assessing xanthoangelol B's impact on intracellular calcium dynamics?

- Calcium chelators : Use EGTA/BAPTA-AM to distinguish extracellular vs. intracellular Ca²⁺ sources .

- Patch-clamp electrophysiology : Validate ion channel modulation in vascular smooth muscle cells .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.